Ethyl 2-(3,5-dimethyl-1h-pyrazol-1-yl)acetate
Overview
Description
Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of an ethyl ester group attached to the pyrazole ring, which is substituted with two methyl groups at positions 3 and 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method is the reaction of 3,5-dimethylpyrazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole carboxylic acids, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A closely related compound with similar chemical properties but lacking the ethyl ester group.
Ethyl 2-(1H-pyrazol-1-yl)acetate: Similar structure but without the methyl substitutions on the pyrazole ring.
1-Phenyl-3,5-dimethylpyrazole: Contains a phenyl group instead of the ethyl ester group.
Uniqueness
Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate is unique due to the presence of both the ethyl ester group and the methyl substitutions on the pyrazole ring. This combination of functional groups imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 2-(3,5-dimethylpyrazol-1-yl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-13-9(12)6-11-8(3)5-7(2)10-11/h5H,4,6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJPOBCTDBPIGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=CC(=N1)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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